Defined (1R,3S) Stereochemistry Enables Chiral Purity and Specific Bioactivity vs. Racemic or Mixed Isomer Products
The (1R,3S) enantiomer is a natural product isolated from *Streptomyces collinus* and exhibits specific biological activity, including inhibition of actinomycete growth and production of antibiotics with phosphatase activity . This specific bioactivity is a direct consequence of its unique (1R,3S) absolute stereochemistry. In contrast, racemic mixtures (e.g., (+/-)-cis-3-hydroxycyclohexanecarboxylic acid) or commercially available cis/trans mixtures (e.g., CAS 606488-94-2) contain the inactive or differently active (1S,3R) enantiomer and/or trans isomers, which can dilute or confound biological effects [1]. Patents emphasize the need for chiral, non-racemic cis-configured derivatives as 'central building blocks or immediate precursors' for medicinally active compounds, highlighting the functional distinction of a single enantiomer over a mixture [2].
| Evidence Dimension | Biological Activity (Microbial Inhibition) |
|---|---|
| Target Compound Data | Inhibits growth of actinomycetes; produces antibiotics with phosphatase activity. |
| Comparator Or Baseline | Racemic mixture or cis/trans mixture (CAS 606488-94-2). |
| Quantified Difference | Not quantified; qualitative difference in activity profile due to presence of other stereoisomers. |
| Conditions | *Streptomyces collinus* mutant strain isolation; specific bioactivity assays. |
Why This Matters
For researchers investigating structure-activity relationships (SAR) or developing chiral pharmaceuticals, the defined (1R,3S) stereoisomer is essential to avoid ambiguous or misleading results caused by stereochemical heterogeneity.
- [1] MolBase. (+/-)-cis-3-hydroxycyclohexanecarboxylic acid. Chemical Database. CAS 21531-44-2. View Source
- [2] Sanofi-Aventis Deutschland. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Patent WO2006015944A1. View Source
